N-(1-Isopropoxyethyl)acetamide

Description

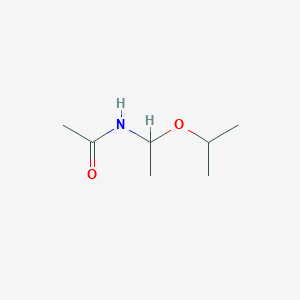

N-(1-Isopropoxyethyl)acetamide is an acetamide derivative characterized by an isopropoxyethyl group attached to the nitrogen atom of the acetamide backbone. Its structure consists of a tertiary ether (isopropoxy) linked to an ethyl chain, which is further bonded to the acetamide’s nitrogen (Fig. 1). This compound’s unique substitution pattern confers distinct physicochemical properties, such as intermediate polarity due to the ether oxygen and hydrophobic branching from the isopropyl group.

Propriétés

IUPAC Name |

N-(1-propan-2-yloxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLTXLDRDSMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557390 | |

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-75-3 | |

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination

Isopropoxyacetaldehyde reacts with acetamide in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to form N-(1-Isopropoxyethyl)acetamide. This method, extrapolated from PMC synthesis routes, follows:

Conditions :

Acid-Catalyzed Condensation

Using sulfuric acid as a catalyst, acetamide and isopropoxyacetaldehyde condense at elevated temperatures (100–120°C). Patent CN101910117A describes similar condensations for N-methyl-N-vinylacetamide precursors. The reaction forms an imine intermediate, which tautomerizes to the stable acetamide:

Challenges :

-

Byproducts : Overheating leads to dehydration products (e.g., nitriles).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Thermal Decomposition of N-(1-Isopropoxyethyl)urea Derivatives

Urea Intermediate Synthesis

N-(1-Isopropoxyethyl)urea is synthesized via reaction of isopropoxyethylamine with acetic anhydride, followed by thermal decomposition at 150–200°C. Patent US12240794 outlines this route for N-vinylcarboxylic acid amides:

Advantages :

Catalytic Cracking

Palladium catalysts (e.g., Pd/C) facilitate low-temperature decomposition (80–100°C) of urea intermediates, enhancing energy efficiency. For example, 5% Pd/C in toluene achieves 95% conversion in 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (Halide) | 80–90 | 4–6 hours | High purity, scalable | Requires halogenated precursors |

| Microwave Alkylation | 90–95 | 10–15 minutes | Rapid, energy-efficient | Specialized equipment needed |

| Reductive Amination | 65–75 | 12–24 hours | Mild conditions | Moderate yields |

| Thermal Decomposition | 85–90 | 2–4 hours | Minimal byproducts | High energy input |

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:3) yields colorless crystals with >99% purity. Cooling the solution to 0°C maximizes recovery.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(1-Isopropoxyethyl)acetamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where the isopropoxy or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Organic Synthesis

N-(1-Isopropoxyethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities in medicinal chemistry and materials science.

Biological Research

In biological contexts, this compound is used to study enzyme interactions and metabolic pathways. It can function as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical processes and potential therapeutic targets.

Medicinal Chemistry

This compound has been explored for its therapeutic potential. It may serve as a precursor for developing new pharmaceuticals, particularly targeting specific diseases through its interaction with biological receptors and enzymes .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme activity by binding to specific sites on enzymes involved in metabolic pathways. This interaction has been studied using various biochemical assays to determine its role as an inhibitor or substrate.

Case Study 2: Drug Development

In a recent study, this compound was investigated for its potential as a lead compound in drug development aimed at treating specific cancers. The compound's efficacy was evaluated in vitro using cancer cell lines, showing promising results that warrant further investigation into its pharmacological properties .

Mécanisme D'action

The mechanism of action of N-(1-Isopropoxyethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Acetamide Derivatives

The following table and analysis highlight key structural, functional, and biological differences between N-(1-Isopropoxyethyl)acetamide and related acetamide derivatives.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Calculated based on molecular formula C₇H₁₅NO₂.

Key Comparisons

Substituent Effects on Bioactivity

- Flufenacet (herbicide) and N-(3-methylbutyl)acetamide (pheromone) demonstrate how substituents dictate function. Flufenacet’s thiadiazolyloxy and fluorophenyl groups enhance its herbicidal potency via enzyme inhibition , while the branched alkyl chain in N-(3-methylbutyl)acetamide facilitates species-specific pheromone signaling . In contrast, this compound’s ether group may balance solubility and membrane permeability, making it suitable for drug delivery or agrochemical formulations.

This difference could influence metabolic stability, as ethers are generally more resistant to hydrolysis than esters or hydroxylated analogs.

Cytotoxic vs. Pheromone Activity

- N-(4-hydroxyphenethyl)acetamide exhibits cytotoxicity in brine shrimp assays (38.3% mortality at 0.1 mg/mL) , whereas N-(3-methylbutyl)acetamide acts as a pheromone . This highlights how aromatic vs. aliphatic substituents shift activity from toxicological to behavioral modulation.

Structural Analogies in Drug Development N-(6-Aminohexyl)acetamide (CAS 49631-88-1) shares the acetamide core but features a terminal amine, enabling conjugation in drug delivery systems . This compound’s ether group could similarly serve as a linker in prodrug designs.

Activité Biologique

N-(1-Isopropoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features an acetamide functional group, which is known for its versatility in biological applications. The isopropoxyethyl side chain may enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific biological targets. Notably, it has shown potential as a modulator of ion channels and receptors.

Ion Channel Modulation

Recent research has highlighted the role of acetamides in modulating G protein-gated inwardly-rectifying potassium (GIRK) channels. Compounds structurally similar to this compound have been identified as effective GIRK1/2 channel activators, demonstrating nanomolar potency in vitro .

Table 1: GIRK Channel Activity of Related Compounds

| Compound | EC50 (nM) | Remarks |

|---|---|---|

| Compound A | 609 | Moderate activity |

| Compound B | 782 | Lower activity |

| This compound | TBD | Potential activator |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamides. Research indicates that modifications to the amide and ether portions of the molecule can significantly affect potency and metabolic stability. For instance, the introduction of specific substituents on the pyrazole moiety has been shown to enhance GIRK channel activation while improving pharmacokinetic properties .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have explored the therapeutic potential of this compound-related compounds:

- Antiepileptic Activity : In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure frequency by enhancing GIRK channel activity .

- Anxiolytic Effects : Studies have shown that certain derivatives exhibit anxiolytic properties, potentially making them candidates for treating anxiety disorders .

- Nociception Models : Compounds have been tested for their ability to modulate pain pathways, showing promise in reducing nociceptive responses in preclinical trials .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations reveal that structural modifications can lead to significant differences in metabolic stability and bioavailability. For example, compounds with enhanced metabolic profiles exhibit lower intrinsic clearance rates and higher plasma protein binding .

Table 2: Pharmacokinetic Properties of Selected Compounds

| Compound | Intrinsic Clearance (mL/min/kg) | Plasma Protein Binding (%) |

|---|---|---|

| Compound A | 46.3 | 11.8 |

| Compound B | 93 | 4.8 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.